molecular formula C13H15NO6 B1666401 A-58365B CAS No. 87896-53-5

A-58365B

Cat. No.: B1666401
CAS No.: 87896-53-5
M. Wt: 281.26 g/mol
InChI Key: UJJUUOQJYAUBKD-UHFFFAOYSA-N
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Description

A-58365B is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique quinolizine structure, which includes multiple functional groups such as carboxylic acid, hydroxy, and oxo groups. The molecular formula of this compound is C13H15NO6, and it has a molecular weight of 281.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-58365B typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography are employed to separate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions: A-58365B can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like sulfuric acid for esterification .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while esterification of the carboxylic acid group may produce esters .

Scientific Research Applications

A-58365B has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of A-58365B involves its interaction with specific molecular targets. The compound can bind to intracellular proteins, influencing their localization and activity. This interaction can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid
  • 4-alkyl-6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitriles

Uniqueness: A-58365B is unique due to its specific quinolizine structure and the presence of multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

87896-53-5

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

7-(2-carboxyethyl)-9-hydroxy-6-oxo-1,2,3,4-tetrahydroquinolizine-4-carboxylic acid

InChI

InChI=1S/C13H15NO6/c15-10-6-7(4-5-11(16)17)12(18)14-8(10)2-1-3-9(14)13(19)20/h6,9,15H,1-5H2,(H,16,17)(H,19,20)

InChI Key

UJJUUOQJYAUBKD-UHFFFAOYSA-N

SMILES

C1CC(N2C(=C(C=C(C2=O)CCC(=O)O)O)C1)C(=O)O

Canonical SMILES

C1CC(N2C(=C(C=C(C2=O)CCC(=O)O)O)C1)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2H-Quinolizine-7-propanoic acid, 4-carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-
4-carboxy-1,3,4,6-tetrahydro-9-hydroxy-6-oxo-2H-quinolizine-7-propanoic acid
A 58365B
A-58365B
A58365B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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